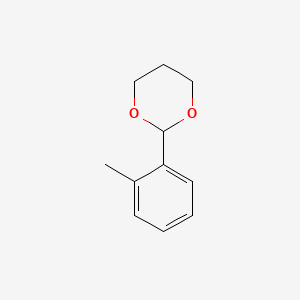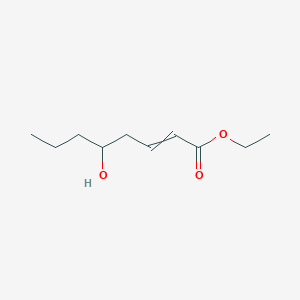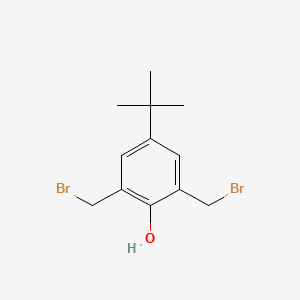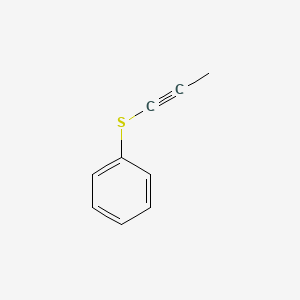
Benzene, (1-propynylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1-propynylthio)- is an organic compound with the molecular formula C9H8S. It consists of a benzene ring substituted with a 1-propynylthio group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and stability due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, (1-propynylthio)- can be synthesized through various methods. One common approach involves the reaction of benzene with 1-propynylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale chemical processes. For benzene, (1-propynylthio)-, the production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (1-propynylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the 1-propynylthio group to a corresponding alkane or alkene.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration or halogenation can introduce nitro or halogen groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes or alkenes.
Substitution: Nitrobenzene or halobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-propynylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies may explore its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may investigate its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzene, (1-propynylthio)- involves its interaction with various molecular targets. The 1-propynylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzene ring provides a stable aromatic platform that can undergo substitution reactions, allowing the compound to interact with different pathways and targets in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (1-propynyl)-: Similar structure but lacks the thio group.
Benzene, (1-propylthio)-: Similar structure but with a saturated propyl group instead of the propynyl group.
Thiophenol: Contains a thiol group attached directly to the benzene ring.
Uniqueness
Benzene, (1-propynylthio)- is unique due to the presence of both the aromatic benzene ring and the 1-propynylthio group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
6212-77-7 |
|---|---|
Molekularformel |
C9H8S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
prop-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 |
InChI-Schlüssel |
WGIDBXUWYGBHKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


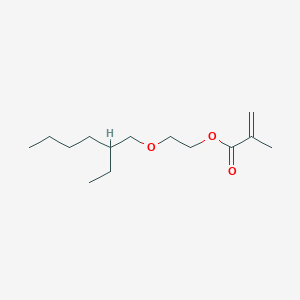
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
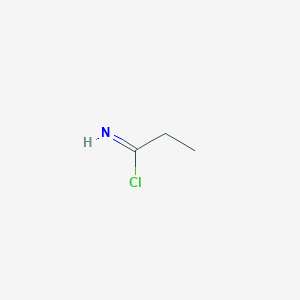
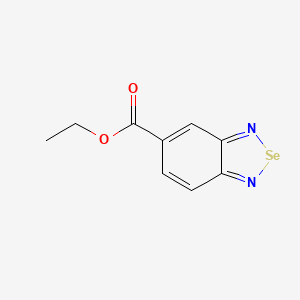
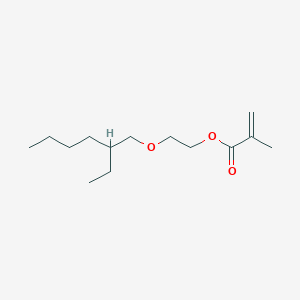
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
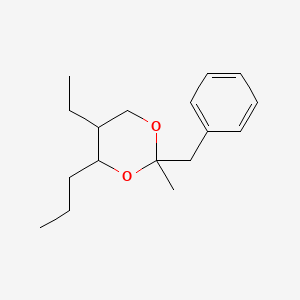
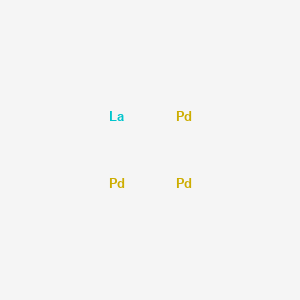
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
